molecular formula C23H34N2O4 B195190 Finasteride Carboxylic Acid CAS No. 116285-37-1

Finasteride Carboxylic Acid

Cat. No.: B195190
CAS No.: 116285-37-1
M. Wt: 402.5 g/mol
InChI Key: OFTBMAPJHKDDJV-MKMSXTRJSA-N
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Description

Finasteride Carboxylic Acid is a metabolite of Finasteride, a synthetic 4-azasteroid compound. Finasteride is widely known for its use in treating benign prostatic hyperplasia and male pattern hair loss by inhibiting the enzyme 5-alpha-reductase. This compound retains some of the biological activities of its parent compound and is of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Finasteride Carboxylic Acid typically involves the oxidation of Finasteride. One method includes the use of cytochrome P450 enzymes, specifically CYP3A4, which sequentially oxidizes Finasteride to Hydroxy Finasteride and then to this compound . Another method involves the oxidation of 3 beta-hydroxy-5 alpha-androstane-17 beta-carboxylic acid, followed by amidation, bromination, Baeyer-Villiger rearrangement, hydrolysis, oxidation, cyclization, and dehydrogenation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of inexpensive raw materials and stable reaction conditions to ensure high yield and purity. The synthesis process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Finasteride Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Prostate Cancer Prevention

Finasteride has been extensively studied for its role in prostate cancer prevention. The Prostate Cancer Prevention Trial (PCPT) indicated that finasteride significantly reduced the incidence of prostate cancer by 25%, with even greater reductions observed in high-risk populations . The mechanism involves lowering dihydrotestosterone levels, which are linked to prostate growth and cancer progression.

Treatment of Hidradenitis Suppurativa

Recent studies have explored the use of finasteride in treating hidradenitis suppurativa, a chronic skin condition characterized by painful nodules and abscesses. Case reports indicate that patients treated with finasteride experienced significant improvement in symptoms, with some achieving complete remission after prolonged treatment . The effectiveness appears irrespective of disease duration or severity, suggesting a possible disease-modifying potential.

Bioavailability and Formulation

The solubility of finasteride is a challenge in pharmaceutical formulations. Research indicates that incorporating carboxylic acids can enhance the solubility and bioavailability of finasteride formulations, making it easier to develop effective oral or topical therapies . This advancement could lead to improved patient compliance and therapeutic outcomes.

Case Studies

StudyConditionTreatment DurationOutcome
Study 1Prostate Cancer Prevention7 years25% reduction in incidence
Study 2Hidradenitis Suppurativa6-16 monthsSignificant improvement; some complete remissions
Study 3Hidradenitis Suppurativa (Pediatric)Ongoing (up to 6 years)Reduced frequency and severity of flares

Comparison with Similar Compounds

Uniqueness: Finasteride Carboxylic Acid is unique due to its specific inhibition of the Type II 5-alpha-reductase enzyme and its role as a metabolite of Finasteride. This specificity allows for targeted therapeutic effects with potentially fewer side effects compared to broader-spectrum inhibitors like Dutasteride .

Biological Activity

Finasteride carboxylic acid, a metabolite of finasteride, has garnered attention for its biological activity and potential therapeutic applications. Finasteride itself is a well-known 5-alpha reductase inhibitor used primarily in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. The metabolism of finasteride leads to various metabolites, including this compound, which may exhibit distinct biological activities.

Metabolism and Formation

Finasteride undergoes extensive metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathway includes hydroxylation and oxidation, resulting in the formation of several metabolites, including ω-hydroxyfinasteride and this compound. The conversion to the carboxylic acid form enhances water solubility, promoting renal excretion and potentially altering its pharmacological effects .

This compound's biological activity is closely linked to its role as a metabolite of finasteride. It retains some inhibitory effects on 5-alpha reductase, although its potency may differ from that of the parent compound. The inhibition of 5-alpha reductase leads to decreased levels of dihydrotestosterone (DHT), a potent androgen implicated in various conditions such as prostate enlargement and hair loss .

Case Studies

  • Prostate Cancer Prevention Trial (PCPT) : In this landmark study, finasteride demonstrated a 25% reduction in prostate cancer incidence among participants. Although high-grade tumors were more prevalent in the finasteride group, the overall findings suggest a potential role for finasteride and its metabolites in modulating prostate cancer risk .
  • Hidradenitis Suppurativa : Reports indicate that finasteride has been used effectively in treating hidradenitis suppurativa (HS), particularly in male patients. A case series noted significant improvement in patients treated with finasteride at a dose of 5 mg/day over several months . The biological activity of this compound may contribute to this effect by modulating androgen levels.
  • Neuropsychiatric Effects : Research involving adolescent male rats showed that finasteride administration affected dopaminergic activity, suggesting potential implications for neuropsychiatric disorders associated with androgen modulation. The study indicated that finasteride could inhibit behaviors linked to dopamine signaling pathways .

Comparative Efficacy

The efficacy of this compound compared to other metabolites can be summarized as follows:

Metabolite 5α-Reductase Inhibition (IC50) Water Solubility Clinical Applications
Finasteride0.5 nMModerateBPH, androgenetic alopecia
This compoundTBDHighPotential roles in HS and prostate health
ω-HydroxyfinasterideTBDModerateInvestigational uses

Research Findings

Recent studies have highlighted the importance of understanding the pharmacogenetics involved in finasteride metabolism. Variations in metabolic pathways can influence individual responses to treatment, including efficacy and side effects . Ongoing research aims to clarify these pathways and their implications for clinical practice.

Q & A

Basic Research Questions

Q. What is the structural relationship between Finasteride Carboxylic Acid and its parent compound, Finasteride?

this compound (FCA) is a primary metabolite of Finasteride, formed via oxidative modification of the parent molecule. The carboxylic acid group replaces the original tertiary alcohol moiety in Finasteride, altering its physicochemical properties and enzymatic interactions. Structural elucidation via NMR and mass spectrometry confirms this transformation, which is critical for understanding its pharmacological activity as a 5α-reductase inhibitor .

Q. What experimental methods are commonly used to synthesize this compound?

A standard synthesis route involves the oxidation of Finasteride using potassium permanganate (KMnO₄) and sodium periodate (NaIO₄) under controlled conditions to cleave the steroid A-ring and introduce the carboxylic acid functionality. This method, adapted from early Finasteride synthesis protocols, yields FCA with >90% purity after chromatographic purification .

Q. How is this compound quantified in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is a gold-standard method for quantifying FCA in plasma or tissue samples. A deuterated internal standard (e.g., [²H₃]-FCA) is used to minimize matrix effects, with extraction protocols involving solid-phase extraction (SPE) on C18 columns and derivatization for enhanced volatility .

Q. What is the role of this compound in 5α-reductase inhibition?

FCA competitively inhibits 5α-reductase isoforms (types I and II), blocking the conversion of testosterone to dihydrotestosterone (DHT). In vitro assays using human prostate microsomes demonstrate its IC₅₀ values (e.g., 0.8 nM for type II), which are comparable to Finasteride but with distinct pharmacokinetic profiles due to its polar carboxylate group .

Advanced Research Questions

Q. How can researchers optimize the synthesis of deuterated this compound for isotopic tracing studies?

A four-step deuterium incorporation protocol involves:

  • Step 1 : Isotopic exchange at position 6 using ²H₂O and acetic acid.
  • Step 2 : Catalytic hydrogenation with ²H₂ gas to saturate the 5-6 double bond.
  • Step 3 : Activation of the carboxylic acid group for tert-butylamine coupling.
  • Step 4 : Purification via HPLC to achieve >98% isotopic purity. This method minimizes isotopic dilution effects in pharmacokinetic studies .

Q. What strategies resolve contradictory data on this compound’s tissue-specific bioavailability?

Discrepancies in bioavailability studies (e.g., prostate vs. serum concentrations) can arise from differences in assay sensitivity or tissue homogenization protocols. Researchers should:

  • Validate extraction efficiency using spiked tissue controls.
  • Employ LC-MS/MS for enhanced sensitivity in low-abundance samples.
  • Cross-reference findings with radiolabeled tracer studies to confirm distribution patterns .

Q. How do in vitro and in vivo models differ in assessing this compound’s metabolic stability?

In vitro hepatic microsome assays often overestimate FCA stability due to the absence of renal clearance pathways. In vivo rodent models reveal rapid glucuronidation and renal excretion, necessitating corrections for species-specific metabolic rates. Parallel studies using humanized liver chimeric mice are recommended for translational relevance .

Q. What analytical challenges arise in characterizing this compound degradation products?

Degradation under acidic or oxidative conditions produces impurities such as 6α-hydroxy-FCA and dimerized species. High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation are critical for structural identification. Stability-indicating methods (e.g., ICH Q2(R1)-validated HPLC) should be implemented to monitor impurity profiles during long-term storage .

Q. How can researchers design robust dose-response studies for this compound’s anti-androgenic effects?

  • Model Selection : Use androgen-dependent cell lines (e.g., LNCaP) or organoids for in vitro assays.
  • Endpoint Selection : Measure DHT suppression via ELISA and correlate with gene expression (e.g., PSA, AR).
  • Statistical Power : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .

Q. Methodological Guidelines

  • Experimental Reproducibility : Detailed protocols for synthesis, quantification, and enzymatic assays must be included in supplementary materials, adhering to journals like Beilstein Journal of Organic Chemistry .
  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate conflicting results across studies .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare reporting .

Properties

IUPAC Name

2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13-,14-,15-,16+,17+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBMAPJHKDDJV-MKMSXTRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595331
Record name N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116285-37-1
Record name Finasteride carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINASTERIDE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K71S04GO1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Finasteride Carboxylic Acid
Finasteride Carboxylic Acid
Finasteride Carboxylic Acid
Finasteride Carboxylic Acid
Finasteride Carboxylic Acid
Finasteride Carboxylic Acid

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